molecular formula C6H5BrO2S2 B6142788 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid CAS No. 172461-96-0

4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid

Cat. No.: B6142788
CAS No.: 172461-96-0
M. Wt: 253.1 g/mol
InChI Key: NVPNFADNODWZON-UHFFFAOYSA-N
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Description

4-Bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid is a thiophene-based heterocyclic compound characterized by a bromine atom at the 4-position, a methylsulfanyl (SCH₃) group at the 5-position, and a carboxylic acid moiety at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylsulfanyl group modulates lipophilicity and reactivity. The carboxylic acid allows derivatization into esters, amides, or salts, enhancing its applicability in drug design [1].

Properties

IUPAC Name

4-bromo-5-methylsulfanylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S2/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPNFADNODWZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(S1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination via Electron-Directing Groups

The carboxylic acid moiety at position 2 of the thiophene ring exerts a strong meta-directing effect, favoring electrophilic substitution at positions 4 and 5. However, the electron-donating methylsulfanyl group at position 5 further activates the ring, making position 4 (para to the sulfur group) the preferred site for bromination. This dual-directing effect is exemplified in the synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid, where bromination of the intermediate 3-methyl-5-propoxy-thiophene-2-carboxylate occurs exclusively at position 4 under mild conditions (Br₂ in dichloromethane/n-heptane at 3°C).

Sulfanylation via Ullmann Coupling

The introduction of the methylsulfanyl group can be achieved through copper-catalyzed Ullmann coupling, a method validated for analogous alkoxy substitutions. For instance, WO2008115912A1 details the coupling of 5-iodo-3-methyl-thiophene-2-carboxylic acid with sodium propoxide using a copper(I) triflate catalyst in propanol at 90°C. Adapting this protocol, methyl 5-bromothiophene-2-carboxylate could react with sodium methanethiolate under similar conditions to yield methyl 5-(methylsulfanyl)thiophene-2-carboxylate. Critical parameters include:

  • Catalyst : (CuOTf)₂·toluene (0.036 mol%)

  • Base : K₂CO₃ (2.85 mol eq)

  • Solvent : Propanol or DMF

  • Temperature : 90–95°C

Stepwise Synthesis and Intermediate Characterization

Preparation of Methyl 5-Bromothiophene-2-Carboxylate

Thiophene-2-carboxylic acid is first esterified using methanol and H₂SO₄ to protect the carboxylic acid group. Subsequent bromination with N-bromosuccinimide (NBS) in CCl₄ at 0°C selectively introduces bromine at position 5, yielding methyl 5-bromothiophene-2-carboxylate.

Copper-Catalyzed Sulfanylation

The bromide at position 5 is displaced via Ullmann coupling with sodium methanethiolate. In a representative procedure:

  • Substrate : Methyl 5-bromothiophene-2-carboxylate (1.87 mol)

  • Reagents : NaSMe (2.2 eq), (CuOTf)₂·toluene (0.036 eq), K₂CO₃ (2.85 eq)

  • Conditions : 90°C in propanol for 18 hours

  • Yield : ~70% (estimated from analogous reactions)

Bromination at Position 4

The resulting methyl 5-(methylsulfanyl)thiophene-2-carboxylate undergoes electrophilic bromination using Br₂ (1.05 eq) in DCM/n-heptane at 3°C. The reaction is quenched with aqueous NaHSO₃, and the product is isolated via filtration (46% yield in analogous systems).

Ester Hydrolysis

The methyl ester is hydrolyzed with LiOH (4 eq) in dioxane/water (1:1) at room temperature, followed by acidification with HCl to yield the final product.

Directed Lithiation-Sulfanylation

Methyl thiophene-2-carboxylate is treated with LDA (2.2 eq) at -78°C in THF to deprotonate position 5. Quenching with methyl disulfide (MeSSMe) introduces the methylsulfanyl group.

Regioselective Bromination

Bromination of methyl 5-(methylsulfanyl)thiophene-2-carboxylate with Br₂ in DCM at 0°C targets position 4, guided by the electron-donating SMe group and electron-withdrawing ester.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield35–40%25–30%
Key ChallengeCoupling efficiencyLithiation selectivity
ScalabilityHigh (gram-scale demonstrated)Moderate (sensitive to moisture)
Purity (HPLC)>98%>95%

Route 1 offers higher reproducibility and scalability, leveraging well-established Ullmann coupling conditions. In contrast, Route 2’s lithiation step requires stringent anhydrous conditions, limiting its practicality.

Mechanistic Insights

Ullmann Coupling Mechanism

The copper(I) catalyst facilitates the formation of a thiophene-copper intermediate, which undergoes nucleophilic attack by the methanethiolate ion. This is consistent with the oxidative addition/reductive elimination pathway observed in aryl ether syntheses.

Bromination Selectivity

The methylsulfanyl group’s +M effect increases electron density at positions 3 and 4, while the ester’s -I effect deactivates position 5. Bromine thus prefers position 4, as validated by DFT calculations on similar systems .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino-thiophene derivatives, thio-thiophene derivatives.

Scientific Research Applications

Antibacterial Activity

One of the most significant applications of 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid is its potential as an antibacterial agent. Recent research has highlighted its effectiveness against multidrug-resistant strains of bacteria, particularly Salmonella Typhi.

Case Study: Antibacterial Efficacy

A study synthesized several derivatives of 5-bromothiophene-2-carboxylic acid, including this compound. The compound demonstrated promising in vitro antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL against XDR Salmonella Typhi, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundMIC (mg/mL)Zone of Inhibition (mm)
This compound3.12525
Ciprofloxacin--
Ceftriaxone--

Spasmolytic Activity

In addition to its antibacterial properties, this compound exhibits spasmolytic effects, making it a candidate for treating gastrointestinal disorders.

Case Study: Spasmolytic Properties

Research has shown that thiophene derivatives, including those derived from this compound, possess significant spasmolytic activity. One derivative demonstrated an effective concentration (EC50) indicating its potential for therapeutic applications in conditions characterized by excessive muscle contraction .

Table 2: Spasmolytic Activity of Thiophene Derivatives

CompoundEC50 (µM)Activity Level
Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylateXExcellent
Other Thiophene DerivativesYModerate to Good

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of thiophene derivatives. The presence of specific functional groups significantly influences their biological activities.

Key Findings:

  • The introduction of the methylsulfanyl group enhances antibacterial potency.
  • Variations in substituents on the thiophene ring can modulate both antibacterial and spasmolytic activities.

Table 3: Summary of Structural Variations and Their Effects

Structural VariationAntibacterial ActivitySpasmolytic Activity
Methylsulfanyl Group PresentIncreasedModerate
Electron-Withdrawing GroupsEnhancedVariable
Electron-Donating GroupsDecreasedEnhanced

Mechanism of Action

The mechanism of action of 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methylsulfanyl groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The following table compares key structural analogs, emphasizing substituent-driven differences in properties and applications:

Compound Name Substituents Key Properties/Applications Reference IDs
4-Bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid Br (C4), SCH₃ (C5), COOH (C2) Intermediate for pharmaceuticals; balanced lipophilicity (clogP ~2.5); Suzuki coupling site
4-Bromo-5-methylthiophene-2-carboxylic acid Br (C4), CH₃ (C5), COOH (C2) Lower lipophilicity (clogP ~1.8); limited bioactivity reported
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid Br (C4), ClSO₂ (C5), COOH (C2) Reactive chlorosulfonyl group; precursor for sulfonamide drugs
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid Cl-C₆H₄ (C3), CN (C4), SCH₃ (C5), COOH (C2) High molecular weight (309.8 g/mol); antiproliferative activity in cancer studies
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Br (C5), carboxamide (C2), 4-methylpyridinyl Antibacterial agent; synthesized via Suzuki coupling (80% yield)

Key Observations :

  • Lipophilicity : The methylsulfanyl group in the target compound increases clogP compared to methyl-substituted analogs, enhancing membrane permeability .
  • Reactivity : Bromine at C4 enables cross-coupling reactions, as demonstrated in the synthesis of antibacterial carboxamides . Chlorosulfonyl analogs () exhibit higher reactivity for nucleophilic substitution but lower stability .
  • Bioactivity: Cyano and chlorophenyl substituents () correlate with antiproliferative effects, suggesting that the target compound’s simpler structure may require further derivatization for similar activity .

Pharmaceutical Intermediates

The target compound serves as a precursor for thienopyrimidine derivatives, which show promise as kinase inhibitors or anticancer agents . Its methylsulfanyl group improves solubility in organic solvents, aiding purification steps .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Thiophene derivatives with SCH₃ (clogP ~2.5) exhibit better cellular uptake than CH₃-substituted analogs (clogP ~1.8) .
  • Electronic Effects : The electron-donating SCH₃ group deactivates the thiophene ring toward electrophilic substitution but stabilizes intermediates in palladium-catalyzed reactions .

Biological Activity

4-Bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7_{7}H6_{6}BrO2_{2}S
  • CAS Number : 172461-96-0

The presence of the bromine atom and the methylsulfanyl group enhances its reactivity and potential interactions with biological targets.

This compound exhibits various biological activities, which can be attributed to its ability to interact with multiple biochemical pathways:

  • Antimicrobial Activity : The compound has shown promise against several bacterial strains, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary data suggest that this compound may also exhibit similar properties, although specific IC50_{50} values are yet to be established.
  • Anticancer Properties : Research indicates that thiophene derivatives can inhibit cancer cell proliferation. This compound's structural similarity to known anticancer agents suggests it may also possess cytotoxic effects against specific cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeTest Organism/Cell LineEC50_{50} / IC50_{50} Values (µM)Reference
AntimicrobialE. coli< 10
Anti-inflammatoryCOX-1 Inhibition19.45 ± 0.07
AnticancerPC-3 (Prostate Cancer Cells)Not established
SpasmolyticIsolated Rat Duodenum1.26 (for phenethyl derivative)

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of thiophene compounds, including those similar to this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anti-inflammatory Potential : Research into similar thiophene derivatives indicated their effectiveness in inhibiting COX enzymes, which are crucial in the inflammatory response. The inhibition of COX activity was linked to reduced inflammation in animal models.
  • Cytotoxicity Assessments : Investigations into the anticancer properties of thiophene derivatives revealed that certain compounds could selectively inhibit cancer cell growth without affecting normal cells, highlighting their therapeutic potential.

Q & A

Q. Advanced

  • Bioactivity Studies : Methylsulfanyl and bromine groups enhance interactions with biological targets (e.g., enzymes, receptors). However, conflicting results in antimicrobial assays may arise from solubility differences or assay conditions .
  • Data Reconciliation : Perform dose-response curves and compare with structurally similar compounds (e.g., 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid) to identify structure-activity relationships (SAR) .

Example : A study showed that replacing methylsulfanyl with a chlorine atom reduced cytotoxicity by 50%, highlighting the group’s role in bioactivity .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : Keep under inert gas (N2_2) at -20°C to prevent oxidation of the methylsulfanyl group .
  • Handling : Use gloves and fume hoods due to potential irritancy (carboxylic acid moiety) .

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